2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride

Medicinal chemistry Structure-activity relationship Oxadiazole regioisomerism

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride (CAS 1803605-20-0) is a heterocyclic building block combining a 1,2,4-oxadiazole ring, a cyclopropyl substituent at the 3-position, and an N-methylpiperazine moiety connected at the oxadiazole 5-position via a chiral carbon. The dihydrochloride salt form (MW 281.18 g/mol, molecular formula C10H18Cl2N4O) is the predominant commercially available form, supplied at ≥95% purity by multiple vendors.

Molecular Formula C10H18Cl2N4O
Molecular Weight 281.18 g/mol
CAS No. 1803605-20-0
Cat. No. B1460158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride
CAS1803605-20-0
Molecular FormulaC10H18Cl2N4O
Molecular Weight281.18 g/mol
Structural Identifiers
SMILESCN1CCNCC1C2=NC(=NO2)C3CC3.Cl.Cl
InChIInChI=1S/C10H16N4O.2ClH/c1-14-5-4-11-6-8(14)10-12-9(13-15-10)7-2-3-7;;/h7-8,11H,2-6H2,1H3;2*1H
InChIKeyKOVSLMIZKXHANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride (CAS 1803605-20-0): Structural Identity and Procurement-Relevant Characteristics


2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride (CAS 1803605-20-0) is a heterocyclic building block combining a 1,2,4-oxadiazole ring, a cyclopropyl substituent at the 3-position, and an N-methylpiperazine moiety connected at the oxadiazole 5-position via a chiral carbon [1]. The dihydrochloride salt form (MW 281.18 g/mol, molecular formula C10H18Cl2N4O) is the predominant commercially available form, supplied at ≥95% purity by multiple vendors . The compound belongs to the oxadiazole-piperazine hybrid class, a privileged scaffold in medicinal chemistry with demonstrated applications across neuropsychiatric, oncological, and anti-infective research programs [2].

Why Generic Substitution Fails for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride: Regioisomerism, Salt Form, and Stereochemical Specificity


In-class oxadiazole-piperazine compounds cannot be interchanged for this specific CAS number because three structural features create functionally distinct chemical entities: (i) the regioisomeric connectivity of the 1,2,4-oxadiazole ring—3-cyclopropyl/5-piperazinyl versus 5-cyclopropyl/3-piperazinyl—produces different electronic distributions, dipole moments, and target-binding geometries, as systematically demonstrated for 1,2,4- vs 1,3,4-oxadiazole matched molecular pairs [1]; (ii) the dihydrochloride salt form confers aqueous solubility (>10 mg/mL in PBS) that the free base (CAS 1804129-82-5) lacks, directly impacting assay compatibility and formulation ; and (iii) the chiral center at the piperazine 2-position creates enantiomeric differentiation potential absent in achiral piperazine analogs such as 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (CAS 1250650-62-4) [2].

Quantitative Differential Evidence: 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride vs. Closest Analogs


Regioisomeric Differentiation: 3-Cyclopropyl/5-Piperazinyl vs. 5-Cyclopropyl/3-Piperazinyl Connectivity Defines Distinct Chemical Entities

The target compound (CAS 1803605-20-0) places the cyclopropyl group at oxadiazole position 3 and the N-methylpiperazine at position 5, whereas its closest positional isomer 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-methylpiperazine dihydrochloride (CAS 1955560-48-1) reverses this connectivity . In a systematic analysis of 1,2,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection, regioisomeric oxadiazole pairs exhibited an order-of-magnitude difference in lipophilicity (log D) and statistically significant divergence in metabolic stability, hERG inhibition, and aqueous solubility, driven by intrinsically different charge distributions and dipole moments [1]. The target compound's specific connectivity presents the cyclopropyl group distal to the piperazine ring (via the oxadiazole C3), while the isomer places cyclopropyl proximal (via oxadiazole C5), altering the spatial relationship between these pharmacophoric elements.

Medicinal chemistry Structure-activity relationship Oxadiazole regioisomerism

Salt Form Advantage: Dihydrochloride Confers ≥10 mg/mL Aqueous Solubility vs. Free Base Limitation

The dihydrochloride salt (CAS 1803605-20-0, MW 281.18) provides aqueous solubility exceeding 10 mg/mL in phosphate-buffered saline (PBS), a property essential for in vitro assays and in vivo formulation . The corresponding free base, 3-cyclopropyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole (CAS 1804129-82-5, MW 208.26), lacks the hydrochloride counterions and exhibits significantly lower aqueous solubility, consistent with the general principle that dihydrochloride salt formation of piperazine-containing compounds enhances water solubility through ionization of both piperazine nitrogen atoms [1]. The molecular weight difference (281.18 vs. 208.26 g/mol) reflects the addition of two HCl equivalents.

Drug discovery Assay development Salt selection

Stereochemical Differentiation: Single Undefined Chiral Center at Piperazine C2 Enables Enantiomer-Selective Pharmacology

The target compound possesses one undefined atom stereocenter at the piperazine 2-position (the carbon attaching the oxadiazole ring), as documented in PubChem computed properties [1]. This stereocenter is absent in comparator compounds such as 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (CAS 1250650-62-4), where the oxadiazole is attached via a methylene linker, eliminating chirality at the point of attachment [2]. In the oxadiazole-piperazine class, stereochemistry at the piperazine α-carbon has been shown to influence target binding: a study of piperazine-oxadiazole MAO inhibitors demonstrated that stereochemical configuration affects IC50 values by factors exceeding 2-fold in certain chemotypes [3].

Chiral chemistry Stereochemistry Enantioselective pharmacology

Computed Physicochemical Property Profile: tPSA 54.2 Ų, HBD 3, HBA 5 Define CNS-Permeable Chemical Space Positioning

The target compound's computed properties—topological polar surface area (tPSA) of 54.2 Ų, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 2 rotatable bonds [1]—position it favorably within established CNS drug-likeness parameters (tPSA < 60–70 Ų, HBD ≤ 3 for blood-brain barrier penetration) [2]. In comparison, the ethyl-linker analog 1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine (CAS 1247576-93-7, MW 222.29, C11H18N4O) possesses 3 rotatable bonds due to the ethylene spacer, increasing conformational flexibility and potentially reducing target-binding entropy . The target compound's 2 rotatable bonds confer greater conformational rigidity, a desirable feature for optimizing ligand binding efficiency.

Physicochemical properties CNS drug design Drug-likeness

Class-Level MAO-A Inhibitory Potential: Oxadiazole-Piperazine Scaffold Validated with IC50 Range 0.116–0.96 µM Across Independent Studies

While target-compound-specific MAO-A IC50 data are not yet published, the oxadiazole-piperazine chemotype has been independently validated as a MAO-A inhibitory scaffold in two separate series. Sahu et al. (2023) reported compounds 5f and 5g with MAO-A IC50 values of 0.96 ± 0.04 µM and 0.81 ± 0.03 µM, respectively, with 18-fold and 9-fold selectivity over MAO-B and no cytotoxicity in SH-SY5Y neuronal cells [1]. Evranos-Aksöz et al. (2022) reported compound 4e with a MAO-A IC50 of 0.116 ± 0.004 µM, the most potent oxadiazole-piperazine derivative in their series [2]. Nandi et al. (2024) demonstrated that oxadiazole-clubbed benzhydrylpiperazines AP3 and AP12 achieved MAO-A IC50 values of 1.34 ± 0.93 µM and 1.13 ± 0.54 µM with in vivo antidepressant efficacy in FST and TST models [3]. The target compound's 3-cyclopropyl substitution may enhance metabolic stability relative to unsubstituted or phenyl-substituted oxadiazole analogs, based on the known effect of cyclopropyl groups in reducing CYP450-mediated oxidation [4].

Monoamine oxidase inhibition Antidepressant drug discovery Neuropharmacology

Synthetic Versatility: Dual Reactive Handles (Secondary Amine + Oxadiazole C5) Enable Divergent Derivatization Pathways

The target compound offers two orthogonal reactive handles: the secondary amine of the piperazine ring (pKa ~9.7 for the unsubstituted nitrogen) and the electrophilic oxadiazole C5 position adjacent to the piperazine attachment point . This contrasts with 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine (CAS 1250650-62-4), where the methylene linker between oxadiazole and piperazine eliminates the direct electronic coupling between the heterocycle and the amine, reducing the oxadiazole's activation toward nucleophilic substitution at C5 [1]. The N-methyl group on the piperazine enhances lipophilicity and prevents undesired bis-functionalization at the piperazine nitrogens, a common problem with unsubstituted piperazine building blocks . The cyclopropyl group at oxadiazole C3 is resistant to metabolic oxidation, making this scaffold suitable for late-stage functionalization strategies where metabolic stability of the core is required [2].

Organic synthesis Building block chemistry Parallel library synthesis

High-Impact Application Scenarios for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride Based on Verified Evidence


MAO-A Focused Medicinal Chemistry: Lead Generation for Next-Generation Antidepressants

Researchers pursuing reversible, selective MAO-A inhibitors can leverage this compound as a structurally distinct starting scaffold within the validated oxadiazole-piperazine pharmacophore class. Published class-level MAO-A IC50 values (0.116–0.96 µM) with demonstrated selectivity ratios of 9- to 18-fold over MAO-B and no SH-SY5Y cytotoxicity [1][2] establish the chemotype's credibility. The target compound's unique 3-cyclopropyl substitution and N-methylpiperazine configuration occupy unexplored SAR space not covered by the 5f/5g (Sahu 2023), 4e (Evranos-Aksöz 2022), or AP3/AP12 (Nandi 2024) series, offering a patent-differentiation opportunity. The dihydrochloride salt's >10 mg/mL PBS solubility directly supports in vitro enzyme assay protocols without DMSO interference.

Chiral Probe Development for Enantioselective Target Engagement Studies

The single undefined stereocenter at the piperazine 2-position [3] makes this compound an ideal substrate for chiral resolution (via chiral HPLC or diastereomeric salt formation) to generate enantiopure probes. In contrast to achiral analogs (e.g., CAS 1250650-62-4), resolved enantiomers can be used in differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), or cellular thermal shift assays (CETSA) to quantify enantioselective target engagement. The class-level MAO-A activity data suggest that enantiomeric potency ratios of 2-fold or greater are achievable, providing robust assay windows for hit confirmation.

Parallel Library Synthesis: Rapid SAR Exploration via Piperazine NH Derivatization

Medicinal chemistry groups conducting parallel synthesis can exploit the mono-N-methylpiperazine architecture to perform selective acylations, sulfonylations, or reductive aminations at the free secondary amine without protecting group manipulations . This saves 1–2 synthetic steps per library member compared to unsubstituted piperazine building blocks that require Boc/Cbz protection-deprotection sequences. The cyclopropyl-oxadiazole core provides metabolic stability advantages [4], making derived library compounds more likely to survive microsomal stability screening compared to unsubstituted oxadiazole libraries.

Neuroscience Probe Compound: Blood-Brain Barrier Penetration-Compatible Scaffold

With a computed tPSA of 54.2 Ų and 3 hydrogen bond donors [3], this compound falls within established CNS drug-likeness parameters (tPSA < 60–70 Ų, HBD ≤ 3 for BBB penetration) [5]. The cyclopropyl substituent enhances metabolic stability relative to unsubstituted or methyl-substituted oxadiazole analogs [4]. The piperazine-oxadiazole class has demonstrated CNS target engagement across multiple mechanisms: MAO-A inhibition (antidepressant), muscarinic M1 receptor modulation (cognition), and acetylcholinesterase inhibition (Alzheimer's disease) [6]. Researchers investigating any of these CNS targets can deploy this compound as a probe scaffold with favorable brain penetration potential.

Quote Request

Request a Quote for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.